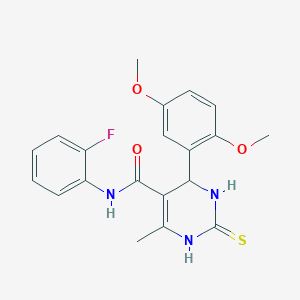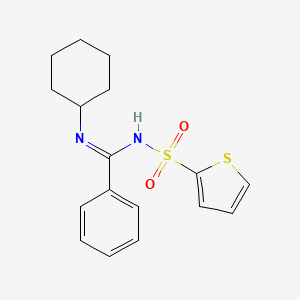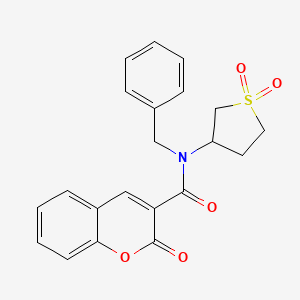
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide
Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide is an organic compound that features a benzodioxin ring fused to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Acetamide Formation: The acetamide group is introduced by reacting the benzodioxin derivative with 4-methylphenylamine in the presence of acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the benzodioxin moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzodioxin derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, especially in the areas of anti-inflammatory and anticancer research.
Industry
In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-phenylacetamide
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-chlorophenyl)acetamide
- 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to its analogs, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methylphenyl)acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-8-13(9-7-12)18-17(19)10-14-11-20-15-4-2-3-5-16(15)21-14/h2-9,14H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEBNSIBBHSARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4082637.png)
![1-[benzyl(ethyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4082645.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-ethyl-4-fluorobenzenecarboximidamide](/img/structure/B4082649.png)
![6-Amino-4-(3-nitrophenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082656.png)

![N-{1-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4082666.png)
![5-BROMO-3-HYDROXY-3-[2-(5-METHYLFURAN-2-YL)-2-OXOETHYL]-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4082675.png)
![Benzyl 5-[(4-methoxy-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4082682.png)


![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4082740.png)
![6-amino-3-tert-butyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082745.png)
![1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B4082749.png)
![Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B4082753.png)
